Pentyl 4-aminobenzoate
Overview
Description
Pentyl 4-aminobenzoate, also known as benzocaine, is a compound analyzed for its structural, nonlinear optical, electronic, and biological properties. Its synthesis, molecular structure, and properties have been explored through various scientific studies, focusing on its potential uses in fields such as photo sensitization and analytical chemistry.
Synthesis Analysis
The synthesis of Pentyl 4-aminobenzoate and its derivatives involves several chemical processes, including the use of transition metal complexes, to achieve the desired molecular structure. Studies have shown the synthesis of related compounds under hydrothermal conditions, demonstrating the complexity and precision required in the chemical synthesis process (Bing, Gao, & Hu, 2014).
Molecular Structure Analysis
The molecular structure of Pentyl 4-aminobenzoate has been analyzed using density functional theory (DFT), highlighting its stable conformers and the influence of its molecular structure on its reactivity and stability. These analyses provide insight into the functional nature of the compound and its potential utility in various applications (Al‐Otaibi, Almuqrin, Mary, Mary, & Thomas, 2020).
Chemical Reactions and Properties
Chemical reactions involving Pentyl 4-aminobenzoate include its interaction with transition metals and the formation of complexes. These reactions are significant for understanding the compound's reactivity and the development of new materials with potential sunscreen applications, as demonstrated in studies where 4-aminobenzoic acid was interleaved with zinc layered hydroxide (Abdul Aziz, Sarijo, Mohd. Rajidi, Yahaya, & Musa, 2018).
Physical Properties Analysis
The physical properties of Pentyl 4-aminobenzoate, including its stability and interaction with light, have been explored through spectral analysis. This includes studies on its vibrational spectra and the influence of different isotopic labels, providing detailed information on its physical characteristics and behavior under various conditions (Khuu, Yang, & Johnson, 2020).
Scientific Research Applications
Structural and Electronic Properties : Pentyl 4-aminobenzoate, along with other aminobenzoate derivatives, has been studied for its structural, nonlinear optical, electronic, and biological properties. These compounds' functional nature was analyzed using vibrational spectra and compared with simulated spectra using density functional theory (DFT). These studies help in understanding the reactivity and stability of the molecule and predict their use as effective photosensitizers in Dye-Sensitized Solar Cells (DSSC) (Al-Otaibi et al., 2020).
Analytical Chemistry Application : Pentyl 4-aminobenzoate has been used as a substrate in colorimetric assays for penicillin amidase activity in both purified and immobilized preparations. This illustrates its role in facilitating enzyme activity analysis, which is crucial in pharmaceutical and biochemical research (Szewczuk et al., 1980).
Drug Delivery and Sensing Applications : Research on creating an electrochemical immunosensor for aflatoxin B1 detection utilized 4-aminobenzoic acid derivatives for reducing graphene oxide. This application demonstrates the potential of pentyl 4-aminobenzoate in the fabrication of biosensors, particularly for detecting contaminants in food products (Shi et al., 2020).
Antibacterial Activity : The synthesis of nonionic surfactants with azole rings bearing N-glycosides, including compounds derived from pentyl 4-aminobenzoate, showed promising antibacterial activity. This research contributes to the development of new antimicrobial agents (Brahimi et al., 2017).
Skin Absorption Studies : Pentyl 4-aminobenzoate has been studied for its skin absorption characteristics, particularly in the context of sunscreen compounds. Understanding how these compounds penetrate the skin is essential for developing safe and effective topical applications (Hagedorn-Leweke & Lippold, 1995).
Electrochemical Sensing : The modification of electrodes with 4-aminobenzoic acid for sensing applications, such as paracetamol detection, indicates the compound's utility in developing sensitive and stable electrochemical sensors (Yang et al., 2012).
Safety And Hazards
Pentyl 4-aminobenzoate is light sensitive . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
pentyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYWCHMXHQTCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876908 | |
Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl 4-aminobenzoate | |
CAS RN |
13110-37-7 | |
Record name | Pentyl 4-aminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13110-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-, pentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13110-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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